1H-Indole-6-carboxamide

Beschreibung

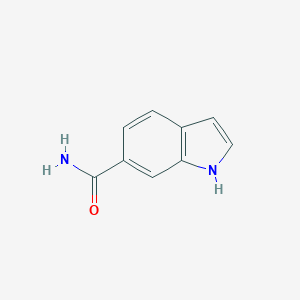

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLFFCRGGGXQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344172 | |

| Record name | 1H-Indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-88-8 | |

| Record name | 1H-Indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Indole-6-carboxamide: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as 1H-Indole-6-carboxamide, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 1H-Indole-6-carboxamide, based on currently available data.

Chemical Structure and Properties

1H-Indole-6-carboxamide is characterized by an indole ring system with a carboxamide group attached at the 6-position of the benzene ring.

Structure:

Caption: Chemical structure of 1H-Indole-6-carboxamide.

Table 1: Physicochemical Properties of 1H-Indole-6-carboxamide

| Property | Value | Source |

| IUPAC Name | 1H-indole-6-carboxamide | PubChem[1] |

| CAS Number | 1670-88-8 | PubChem[1] |

| Molecular Formula | C₉H₈N₂O | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2)C(=O)N | PubChem[1] |

| InChI Key | KJLFFCRGGGXQKE-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectral Data

Detailed experimental spectral data for 1H-Indole-6-carboxamide is limited. However, based on the known structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, and the -NH₂ protons of the carboxamide group. The chemical shifts and coupling constants would be characteristic of the substituted indole ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would appear at a characteristic downfield chemical shift.

Mass Spectrometry: Mass spectrometry data from PubChem indicates a molecular ion peak (M+) at m/z 160, consistent with the molecular weight of the compound.[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of 1H-Indole-6-carboxamide is not widely published. However, a common and logical synthetic route would involve the amidation of the corresponding carboxylic acid, 1H-indole-6-carboxylic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1H-Indole-6-carboxamide.

General Experimental Protocol for Amidation of 1H-Indole-6-carboxylic Acid:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

1H-Indole-6-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 1H-indole-6-carboxylic acid in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

The reaction mixture is typically stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by thin-layer chromatography (TLC).

-

The excess activating agent and solvent are removed under reduced pressure.

-

-

Amidation:

-

The crude acyl chloride is redissolved in an anhydrous aprotic solvent.

-

The solution is then treated with a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, typically at a low temperature (e.g., 0 °C) to control the reaction exotherm.

-

The reaction is stirred until completion, as indicated by TLC.

-

-

Work-up and Purification:

-

The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 1H-Indole-6-carboxamide is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

-

Note: Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base can also be employed for the direct conversion of the carboxylic acid to the amide.

Biological Activity and Signaling Pathways

While the indole carboxamide scaffold is present in many biologically active molecules, specific studies on the biological activity and mechanism of action of 1H-Indole-6-carboxamide are not extensively reported in the scientific literature. Research on related indole carboxamide derivatives suggests that this class of compounds can exhibit a range of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: Various indole carboxamide derivatives have been investigated as inhibitors of enzymes such as kinases, polymerases, and histone deacetylases.

-

Receptor Modulation: Some indole carboxamides act as ligands for various receptors, including cannabinoid and dopamine receptors.

Without specific research on 1H-Indole-6-carboxamide, it is not possible to provide a definitive account of its biological targets or to construct diagrams of any signaling pathways it may modulate. Further investigation is required to elucidate the pharmacological profile of this specific isomer.

Conclusion

1H-Indole-6-carboxamide is a molecule of interest due to its core indole structure, a well-established pharmacophore. While its fundamental chemical properties are known, there is a notable lack of specific experimental data in the public domain, particularly regarding its detailed spectral characterization and biological activity. The synthetic route via amidation of 1H-indole-6-carboxylic acid is a plausible and standard chemical transformation. Future research into the specific biological targets and mechanisms of action of 1H-Indole-6-carboxamide will be crucial in determining its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1H-Indole-6-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1H-Indole-6-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry. This document details key synthetic strategies, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of these molecules for drug discovery and development.

Core Synthetic Strategies

The synthesis of 1H-Indole-6-carboxamide derivatives can be broadly approached through two primary strategies:

-

Direct Amidation of Indole-6-carboxylic Acid: This is the most straightforward approach, involving the coupling of a pre-synthesized indole-6-carboxylic acid with a desired amine. The key to this method lies in the selection of an appropriate coupling agent to facilitate the formation of the amide bond.

-

Functional Group Transformation of an Indole Precursor: This strategy involves the synthesis of an indole ring with a suitable functional group at the 6-position, which is then converted to a carboxamide. A common precursor is a 6-cyanoindole, which can be hydrolyzed to the corresponding carboxylic acid and subsequently amidated.

Pathway 1: Direct Amidation of Indole-6-carboxylic Acid

This pathway commences with the synthesis of the key intermediate, indole-6-carboxylic acid, followed by its coupling with an amine.

Step 1: Synthesis of Indole-6-carboxylic Acid

A common method for the preparation of indole-6-carboxylic acid is the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

A solution of methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml) is treated with lithium hydroxide monohydrate (15.8 g). The mixture is stirred at 60° C for 6 hours and then concentrated to remove the organic solvents. The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid. The precipitate that forms is collected by filtration and dried to yield indole-6-carboxylic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 9.6 g (95%) | [1] |

| Melting Point | 253-254 °C | [1] |

Logical Relationship Diagram:

Caption: Hydrolysis of methyl indole-6-carboxylate.

Step 2: Amide Coupling

With indole-6-carboxylic acid in hand, the final step is the formation of the amide bond with a chosen amine. The following protocol illustrates the synthesis of a 4-amino-1H-indole-6-carboxamide derivative.

Experimental Protocol: Synthesis of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives

To a solution of 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (0.88 g, 2.39 mmol) and a substituted aromatic aldehyde (1.54 mmol), ethanol is added, and the mixture is refluxed for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the crude precipitate is filtered, washed with cold ethanol, and dried to yield the desired 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivative.[2]

Quantitative Data for Representative Derivatives:

| Compound | Yield (%) | Melting Point (°C) | Reference |

| 9b (yellowish white solid) | 30 | 201-203 | [2] |

| 9k (white solid) | 55 | 190-192 | [2] |

| 9m (white solid) | 65 | 148-150 | [2] |

Signaling Pathway Diagram:

Caption: General amide coupling and subsequent condensation.

Pathway 2: Synthesis from 6-Cyanoindole Precursors

An alternative and versatile route to 1H-indole-6-carboxamides involves the use of 6-cyanoindoles as key intermediates. This pathway is particularly useful when substituted indoles are desired, as the Fischer indole synthesis allows for the introduction of various substituents on the indole nucleus.

Step 1: Fischer Indole Synthesis of 6-Cyanoindoles

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone. To obtain 6-cyanoindoles, 4-cyanophenylhydrazine hydrochloride is used as the starting arylhydrazine.

Experimental Protocol (General):

4-Cyanophenylhydrazine hydrochloride is condensed with a selected ketone or aldehyde in an acidic medium. The resulting mixture is heated to induce cyclization, affording the 6-cyanoindole derivative.

Workflow Diagram:

Caption: Synthesis of 6-cyanoindoles via Fischer indole synthesis.

Step 2: Hydrolysis of the Cyano Group

The 6-cyanoindole is then hydrolyzed to the corresponding indole-6-carboxylic acid. This can be achieved under acidic or basic conditions.

Step 3: Amidation

The final step is the amidation of the resulting indole-6-carboxylic acid with the desired amine, following a similar procedure as described in Pathway 1, Step 2. A variety of coupling reagents can be employed for this transformation.

Common Amide Coupling Reagents:

| Reagent | Description |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly effective coupling agent, often used with a base like DIPEA (N,N-Diisopropylethylamine).[3] |

| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | A water-soluble carbodiimide used for amide bond formation. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic coupling reagent, though the dicyclohexylurea byproduct can complicate purification. |

| Catalytic Methods | ortho-Iodo arylboronic acids have been shown to catalyze direct amidation reactions at room temperature.[3] |

Experimental Workflow Diagram:

Caption: Overall workflow for the synthesis from a 6-cyanoindole precursor.

Conclusion

The synthesis of 1H-Indole-6-carboxamide derivatives can be achieved through robust and versatile synthetic routes. The choice of pathway will depend on the availability of starting materials and the desired substitution pattern on the indole core. The direct amidation of indole-6-carboxylic acid offers a convergent approach, while the Fischer indole synthesis of 6-cyanoindoles provides a flexible method for accessing a wider range of derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.

References

The Multifaceted Biological Activities of Substituted 1H-Indole-6-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets and corresponding biological data for this versatile class of compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of indole-based therapeutics. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of substituted 1H-indole-6-carboxamides.

Anticancer Activity: Targeting Key Kinases

Substituted 1H-indole-6-carboxamides have been investigated as potent inhibitors of various protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro inhibitory activities of representative 1H-indole-6-carboxamide derivatives against key oncogenic kinases and their antiproliferative effects on various cancer cell lines.

Table 1: EGFR and CDK2 Inhibitory Activity of Selected Indole-2-Carboxamides

| Compound | Target | IC₅₀ (nM) |

| 5d | EGFR | 89 ± 6 |

| CDK2 | 102 ± 9 | |

| 5e | EGFR | 93 ± 8 |

| CDK2 | 114 ± 11 | |

| 5j | EGFR | 98 ± 8 |

| CDK2 | 121 ± 13 | |

| Erlotinib (Reference) | EGFR | 80 ± 5 |

| Roscovitine (Reference) | CDK2 | 95 ± 7 |

Table 2: Antiproliferative Activity (GI₅₀ in µM) of Indole-2-Carboxamides against Breast Cancer Cell Line (MCF-7)

| Compound | GI₅₀ (µM) |

| 5d | 0.95 |

| 5e | 1.15 |

| 5h | 1.30 |

| 5i | 1.45 |

| 5j | 1.25 |

| 5k | 1.50 |

| Doxorubicin (Reference) | 1.10 |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism by which 1H-indole-6-carboxamide derivatives can inhibit the EGFR signaling pathway, a critical regulator of cell growth and proliferation.

The In Vitro Profile of 1H-Indole-6-carboxamide Derivatives: A Look into Cholinesterase Inhibition and Other Potential Mechanisms

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct, in-depth research on the specific in vitro mechanism of action for the parent compound 1H-Indole-6-carboxamide is limited in publicly available scientific literature, studies on its closely related derivatives provide significant insights into its potential biological activities. This guide consolidates the available data, focusing primarily on the well-documented cholinesterase-inhibiting properties of 4-amino-1H-indole-6-carboxamide derivatives. Additionally, it touches upon other potential targets identified for more complex molecules sharing the 1H-indole-6-carboxamide core.

Cholinesterase Inhibition: A Primary Mechanism for 4-Amino Derivatives

A significant body of research has focused on 4-amino-1H-indole-6-carboxamide derivatives, identifying them as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making these compounds promising candidates for further investigation in this area.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of synthesized 4-amino-1H-indole-6-carboxamide derivatives against AChE and BuChE has been quantified, with several compounds demonstrating efficacy comparable to the standard drug rivastigmine. The half-maximal inhibitory concentration (IC50) values for the most potent derivatives are summarized below.

| Compound | Substituent on Carboxamide Nitrogen | AChE IC50 (µM) | BuChE IC50 (µM) |

| 7k | 3,4-Difluorobenzylidenehydrazinyl-oxoethyl-thiazolyl | 1.10 ± 0.04 | 0.89 ± 0.03 |

| 7o | 3,4,5-Trimethoxybenzylidenehydrazinyl-oxoethyl-thiazolyl | 1.32 ± 0.12 | 0.96 ± 0.12 |

| 9o | Trimethoxy benzaldehyde with methylene-2-(thiazol-4-yl)acetohydrazide linker | Potent inhibitory activity reported | Potent inhibitory activity reported |

Table 1: In Vitro Inhibitory Activity of 4-amino-1H-indole-6-carboxamide Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Data sourced from[1].

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

The in vitro evaluation of AChE and BuChE inhibitory activity for the 4-amino-1H-indole-6-carboxamide derivatives was performed using a modified Ellman's spectrophotometric method.[1]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Butyrylcholinesterase (BuChE) enzyme solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds (4-amino-1H-indole-6-carboxamide derivatives) at various concentrations

-

Standard inhibitor (e.g., Rivastigmine)

-

Phosphate buffer solution (pH 8.0)

-

Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Assay Mixture: In a 96-well plate, 10 µL of the respective cholinesterase enzyme solution and 30 µL of the DTNB solution are added to each well.

-

Addition of Inhibitors: Solutions of the test compounds and the standard inhibitor at varying concentrations are added to the wells.

-

Incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the appropriate substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

Measurement of Absorbance: The absorbance is measured continuously at 412 nm using a microplate reader. The formation of the yellow anion of 5-thio-2-nitrobenzoic acid, produced from the reaction of thiocholine with DTNB, is monitored over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

-

Determination of IC50: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow of the in vitro cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition

The mechanism of action of 4-amino-1H-indole-6-carboxamide derivatives as cholinesterase inhibitors involves the prevention of acetylcholine breakdown in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

References

A Technical Guide to the Spectroscopic Data of 1H-Indole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: 1H-indole-6-carboxamide Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1670-88-8

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for 1H-Indole-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 (N-H) | ~11.5 | Broad Singlet | - |

| H7 | ~8.0 | Singlet | - |

| H5 | ~7.8 | Doublet | ~8.0 |

| H4 | ~7.6 | Doublet | ~8.0 |

| H2 | ~7.4 | Triplet (Doublet of doublets) | ~2.5, ~1.0 |

| H3 | ~6.5 | Triplet (Doublet of doublets) | ~2.5, ~2.0 |

| Amide (-NH₂) | ~7.9, ~7.3 | Two Broad Singlets | - |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C=O | ~169 |

| C7a | ~136 |

| C6 | ~130 |

| C3a | ~128 |

| C2 | ~125 |

| C5 | ~120 |

| C4 | ~119 |

| C7 | ~113 |

| C3 | ~102 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for 1H-Indole-6-carboxamide based on its functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3400 - 3300 | Medium |

| N-H (Amide) | Asymmetric & Symmetric Stretch | 3350 - 3150 (two bands) | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C=O (Amide I) | Stretch | ~1660 | Strong |

| N-H (Amide II) | Bend | ~1620 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| C-N | Stretch | 1400 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates a molecular ion peak and several key fragments.[1]

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 144 | [M - NH₂]⁺ |

| 116 | [M - NH₂ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1H-Indole-6-carboxamide.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard ¹H spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: -2 to 16 ppm

-

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay (d1): 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Use the Attenuated Total Reflectance (ATR) technique for a solid sample.

-

Place a small amount of the powdered 1H-Indole-6-carboxamide directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 1H-Indole-6-carboxamide in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

-

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for 1H-Indole-6-carboxamide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Unlocking the Therapeutic Potential of Indole Carboxamides: A Technical Guide for Drug Development Professionals

Introduction: The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse class of compounds known as indole carboxamides. These molecules have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. Their versatility stems from the ability to interact with a wide array of biological targets, modulating key signaling pathways implicated in pathogenesis. This technical guide provides an in-depth analysis of the core therapeutic targets of indole carboxamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in this promising field.

Key Therapeutic Areas and Molecular Targets

Indole carboxamides have emerged as promising therapeutic agents in several key disease areas, primarily by targeting specific proteins and signaling cascades.

Neurodegenerative Diseases

In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, indole carboxamides are being investigated for their ability to interfere with the pathological aggregation of proteins like tau and alpha-synuclein. Certain aminoindole carboxamide derivatives have been shown to modify these proteins without altering their fundamental structure, thereby preventing the formation of neurofibrillary tangles and Lewy bodies, which are hallmarks of these conditions.[1] These compounds have demonstrated efficacy in reducing the formation of toxic protein oligomers and fibrils.[2]

Signaling Pathway of Indole Carboxamides in Neuroprotection

Caption: Inhibition of Tau/α-Synuclein Aggregation by Indole Carboxamides.

Cancer

The anti-cancer activity of indole carboxamides is multifaceted, involving the targeting of several key pathways in cancer progression.

-

Kinase Inhibition: Many indole-based compounds are potent and selective inhibitors of various kinases, such as EGFR, HER2, and VEGFR-2, which are crucial for tumor growth signaling.[3] By blocking these kinases, indole carboxamides can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

-

Androgen Receptor (AR) Inhibition: In the context of prostate cancer, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), an allosteric site.[4] This provides a novel approach to overcoming resistance to conventional anti-androgen therapies.[4]

-

Dual EGFR/CDK2 Inhibition: A novel series of indole-2-carboxamide derivatives has been shown to exhibit potent apoptotic antiproliferative activity by dually inhibiting both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[5]

-

Cannabinoid Receptor Modulation: Some tricyclic indole-2-carboxamides have demonstrated antitumor properties, although their mechanism may not be directly related to the activation of cannabinoid receptors CB1 and CB2.[6]

-

Targeting Glioblastoma: Indole-2-carboxamides have also been evaluated for their potential in treating pediatric brain tumors, specifically glioblastoma multiforme (GBM).[7] Certain analogues have shown the ability to downregulate the expression of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), both of which are correlated with tumor progression.[7]

Signaling Pathway for Indole Carboxamide in Cancer

Caption: Multi-target Inhibition of Cancer Pathways by Indole Carboxamides.

Inflammatory Diseases

Indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties. In models of sepsis, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[8][9] Furthermore, in a model of diabetic kidney disease, an indole-2-carboxamide derivative, LG4, was shown to alleviate the condition by inhibiting MAPK-mediated inflammatory responses.[10]

Experimental Workflow for Screening Anti-Inflammatory Activity

Caption: In Vitro Screening of Indole Carboxamides for Anti-inflammatory Effects.

Infectious Diseases: Tuberculosis

A significant area of research for indole carboxamides is in the treatment of tuberculosis (TB), including multidrug-resistant strains.

-

MmpL3 Inhibition: The primary target for the antitubercular activity of indole-2-carboxamides is the Mycobacterial membrane protein Large 3 (MmpL3).[7][11][12][13][14][15][16] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors, which are vital components of the mycobacterial cell wall.[11][12][13][15] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[12][15]

Mechanism of Action against Mycobacterium tuberculosis

Caption: Inhibition of MmpL3 Transporter by Indole Carboxamides in M. tuberculosis.

Other Therapeutic Targets

-

TRPV1 Agonism: Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for developing new pain and inflammation therapies.[17]

-

Antimicrobial Activity: Indole-3-carboxamido-polyamine conjugates have shown intrinsic antimicrobial activity and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria by disrupting the bacterial membrane.[18]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various indole carboxamide derivatives against their respective targets.

Table 1: Anticancer Activity of Indole Carboxamides

| Compound | Cancer Cell Line | IC50 (μM) | Target(s) | Reference |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Multitarget | [3] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Multitarget | [3] |

| 5d | MCF-7 (Breast) | 0.95 | EGFR/CDK2 | [5] |

| 5e | MCF-7 (Breast) | 1.10 | EGFR/CDK2 | [5] |

| 5h | MCF-7 (Breast) | 1.50 | EGFR/CDK2 | [5] |

| 5i | MCF-7 (Breast) | 1.20 | EGFR/CDK2 | [5] |

| 5j | MCF-7 (Breast) | 1.30 | EGFR/CDK2 | [5] |

| 5k | MCF-7 (Breast) | 1.15 | EGFR/CDK2 | [5] |

Table 2: Antitubercular Activity of Indole Carboxamides

| Compound | M. tuberculosis Strain | MIC (μM) | Target | Reference |

| 8g | H37Rv (drug-sensitive) | 0.32 | MmpL3 | [7] |

| 26 | Drug-sensitive | 0.012 | MmpL3 | [14][16] |

| 3 | H37Rv | 0.68 | MmpL3 | [7] |

| 8f | H37Rv | 0.62 | MmpL3 | [7] |

| 2 | H37Rv | 0.012 | MmpL3 | [7] |

| 4 | H37Rv | 0.88 | MmpL3 | [7] |

Key Experimental Protocols

A summary of common experimental protocols used in the evaluation of indole carboxamides is provided below.

Synthesis of Indole-2-Carboxamides (General Procedure)

-

Esterification: React the appropriate arylhydrazine with ethyl pyruvate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ethyl indole-2-carboxylate.[11]

-

Saponification: Hydrolyze the ester using a base, such as sodium hydroxide, to yield the indole-2-carboxylic acid.[11]

-

Amide Coupling: Couple the indole-2-carboxylic acid with the desired amine using standard coupling reagents (e.g., EDC·HCl and HOBt) to form the final indole-2-carboxamide product.[11][18]

In Vitro Anti-inflammatory Activity Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[8][9]

-

Treatment: Co-incubate the LPS-stimulated cells with various concentrations of the test indole carboxamide compounds.[8][9]

-

Cytokine Measurement: After a specified incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).[8][9]

Antitubercular Activity (MIC Determination)

-

Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in an appropriate liquid medium.

-

Compound Preparation: Prepare serial dilutions of the test indole carboxamide compounds in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

-

Incubation: Incubate the plates at 37°C for a specified period.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Anti-protein Aggregation Assays

-

Thioflavin T (ThT) Fluorescence Assay: This assay is used to monitor the formation of amyloid fibrils. The fluorescence of ThT increases significantly upon binding to the beta-sheet structures characteristic of amyloid fibrils. The assay is performed by incubating the target protein (e.g., tau or alpha-synuclein) with and without the test compounds and measuring the ThT fluorescence over time. A reduction in fluorescence indicates inhibition of fibril formation.[1][2]

-

Photo-induced Cross-linking of Unmodified Proteins (PICUP): This technique is used to stabilize and analyze transient protein oligomers. A photosensitizer and a cross-linking agent are added to the protein solution. Upon brief exposure to light, covalent cross-links are formed between interacting protein molecules. The resulting oligomers can then be analyzed by techniques such as SDS-PAGE and Western blotting to assess the effect of the test compounds on oligomer formation.[1][2]

-

Transmission Electron Microscopy (TEM): TEM is used to directly visualize the morphology of protein aggregates. Samples of the protein incubated with and without the test compounds are applied to a grid, stained with a heavy metal salt (e.g., uranyl acetate), and examined under an electron microscope to observe the presence and structure of fibrils and other aggregates.[2]

Conclusion

Indole carboxamides represent a highly versatile and promising class of therapeutic agents with a broad range of potential applications. Their ability to interact with diverse and critical biological targets, from protein kinases and hormone receptors in cancer to essential enzymes in infectious bacteria and protein aggregation pathways in neurodegenerative diseases, underscores their significance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel indole carboxamide derivatives will undoubtedly lead to the development of new and effective treatments for a variety of challenging diseases.

References

- 1. inventions.prf.org [inventions.prf.org]

- 2. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]

- 10. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Advancing the Therapeutic Potential of Indoleamides for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 1H-Indole-6-carboxamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating activities as enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive review of key studies on 1H-indole-6-carboxamide derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Cholinesterase Inhibitors for Alzheimer's Disease

A series of novel 4-amino-1H-indole-6-carboxamide derivatives have been designed, synthesized, and evaluated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. Several of these compounds exhibited significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 7k | 3,4-difluoro | 1.10 ± 0.04 | 0.89 ± 0.03 | [1] |

| 7o | 3,4,5-trimethoxy | 1.32 ± 0.12 | 0.96 ± 0.12 | [1] |

| Rivastigmine (Standard) | - | - | - | [1] |

Compounds 7k and 7o demonstrated potency comparable to the standard drug, rivastigmine.[1] Further in vivo studies in Y-maze, rectangular maze, and jumping box tests indicated that these compounds possess favorable pharmacokinetic properties for potential therapeutic use.[1] Molecular docking studies suggested that these derivatives interact with the nicotinic receptor, showing at least two hydrogen bond interactions.[1]

A general synthetic route for the preparation of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o) involves a multi-step process. The final step consists of refluxing 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate with substituted aromatic aldehydes in ethanol for 2-3 hours.[2] The reaction progress is monitored by TLC, and the resulting crude precipitate is filtered, washed with cold ethanol, and dried to yield the final products.[2]

Caption: General workflow for the synthesis of 4-amino-1H-indole-6-carboxamide derivatives.

Carbonic Anhydrase Inhibitors

Derivatives of 1H-indole-6-carboxamide have also been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzenesulfonamide analogues were synthesized and evaluated for their inhibitory activity against hCA II.[3]

The synthesis of N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives is achieved through a coupling reaction. For instance, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) is synthesized by reacting 1H-indole-6-carboxylic acid (1c) with 4-aminobenzenesulfonamide.[3] The resulting residue is purified by column chromatography on silica gel.[3]

Caption: Synthesis of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide.

Antitumor Agents

The 1H-indole-6-carboxamide scaffold has been incorporated into the design of imatinib analogues with the aim of improving their antitumor activity.[4] A series of compounds bearing a 3-(2-amino-2-oxoacetyl)-1H-indole moiety were synthesized and evaluated for their in vitro antitumor activity using the MTT method.[4]

| Compound | K562 IC50 (µM) | K562R IC50 (µM) | Reference |

| I2 | 0.8 | 0.7 | [4] |

| Imatinib | - | - | [4] |

Compound I2 exhibited superior antitumor activity against both K562 and imatinib-resistant K562R cancer cells compared to imatinib.[4]

The synthesis of 3-(2-(dimethylamino)-2-oxoacetyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-indole-6-carboxamide (I1) involves the reaction of methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate (5a) with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline (6) in DMF in the presence of EDCI and HOBt.[4] The reaction mixture is stirred at room temperature for 12 hours.[4]

Caption: Design strategy for potent imatinib analogues.

Histone Deacetylase (HDAC) Inhibitors

N-(2-aminophenyl)-1H-indole-6-carboxamide has been identified as a selective inhibitor of HDAC3.[5] While being less potent than its quinoline-6-carboxamide counterpart, it maintained a minimum 5-fold selectivity for HDAC3 over other tested isoforms (HDAC1 and HDAC2).[5]

| Compound | HDAC3 IC50 (µM) | Selectivity over HDAC1 | Selectivity over HDAC2 | Reference |

| N-(2-aminophenyl)-1H-indole-6-carboxamide | 2.077 | >5-fold | >5-fold | [5] |

| N-(2-aminophenyl) quinoline-6-carboxamide | 0.560 | 33-fold | 46-fold | [5] |

| CI994 (Reference) | 0.902 | Non-selective | Non-selective | [5] |

Molecular docking studies were performed to understand the selectivity of these compounds for the HDAC3 isozyme.[5]

This review highlights the significance of the 1H-indole-6-carboxamide core in the development of novel therapeutic agents. The versatility of this scaffold allows for the generation of diverse libraries of compounds with a wide range of biological activities, making it a continued area of interest for drug discovery and development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1H-Indole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1H-Indole-6-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein is the conversion of 1H-Indole-6-carboxylic acid to the corresponding primary amide using a common and reliable two-step, one-pot procedure involving the formation of an acyl chloride intermediate.

Synthetic Strategy Overview

The synthesis of 1H-Indole-6-carboxamide is most directly achieved from 1H-Indole-6-carboxylic acid. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting intermediate is then reacted in situ with an excess of aqueous ammonia to yield the desired primary amide. This method is generally efficient and high-yielding for the preparation of primary amides.

Reaction Scheme:

1H-Indole-6-carboxylic acid1H-Indole-6-carbonyl chloride1H-Indole-6-carboxamide

Experimental Protocol

This protocol details the synthesis of 1H-Indole-6-carboxamide from 1H-Indole-6-carboxylic acid.

2.1 Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1H-Indole-6-carboxylic acid | 161.16 | 1.61 g | 10.0 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL (1.78 g) | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| Ammonium hydroxide (NH₄OH), 28-30% | - | 20 mL | - | Excess |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |

| Brine | - | 30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

| Diethyl ether | - | For precipitation | - | - |

2.2 Procedure

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1H-Indole-6-carboxylic acid (1.61 g, 10.0 mmol).

-

Solvent Addition : Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension.

-

Acyl Chloride Formation : Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature. A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride has been shown to be an effective method.[1]

-

Reaction : Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

-

Cooling and Solvent Removal : After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 1H-Indole-6-carbonyl chloride as a solid.

-

Amidation : Cool the flask containing the crude acyl chloride in an ice bath (0°C). Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) to the flask with vigorous stirring. Caution : This is an exothermic reaction.

-

Precipitation : Continue stirring the mixture at room temperature for 1 hour. A precipitate of 1H-Indole-6-carboxamide should form.

-

Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

Drying : Dry the product under vacuum to obtain the crude 1H-Indole-6-carboxamide.

-

Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

3.1 Expected Yield and Physical Properties

| Compound | Molecular Wt. ( g/mol ) | Expected Yield | Physical Appearance | Melting Point (°C) |

| 1H-Indole-6-carboxamide | 160.17 | 80-95% | Off-white solid | >200 (Decomposes) |

3.2 Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the indole ring protons and the amide (-CONH₂) protons. The amide protons will appear as two broad singlets. |

| ¹³C NMR | Peaks corresponding to the eight carbons of the indole ring and the carbonyl carbon of the amide group (typically in the range of 165-175 ppm). |

| IR (KBr) | N-H stretching of the indole and amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretching. |

| MS (ESI+) | [M+H]⁺ = 161.07 |

Visualizations

4.1 Experimental Workflow

Caption: Workflow for the synthesis and analysis of 1H-Indole-6-carboxamide.

4.2 Reaction Mechanism: Acyl Chloride Formation

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.

References

Application Notes and Protocols for Dissolving 1H-Indole-6-carboxamide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family, a structural motif frequently found in biologically active molecules. As with many indole derivatives, 1H-Indole-6-carboxamide exhibits poor aqueous solubility, presenting a challenge for its application in cell-based assays. This document provides a detailed protocol for the proper dissolution and handling of 1H-Indole-6-carboxamide to ensure accurate and reproducible results in cell culture experiments. The primary method involves the use of Dimethyl Sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

Data Presentation

Due to the limited availability of specific quantitative solubility data for 1H-Indole-6-carboxamide, the following table provides recommended starting concentrations for stock solutions and final assay concentrations based on general practices for indole compounds and the established tolerance of cell lines to the solvent, DMSO.[1][2] Researchers are strongly encouraged to determine the empirical solubility and optimal solvent concentrations for their specific experimental setup.

| Parameter | Recommended Value | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A widely used polar aprotic solvent for dissolving hydrophobic compounds for cell-based assays.[1] |

| Stock Solution Concentration | 10-50 mM | A higher stock concentration minimizes the volume of DMSO added to the final culture medium.[3][4] |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1] |

| Ideal Final DMSO Concentration | ≤ 0.1% (v/v) | Recommended for sensitive cell lines or long-term exposure assays (e.g., > 48 hours) to minimize off-target effects.[2] |

| Storage of Stock Solution | -20°C to -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and protect from light. Indole compounds can be susceptible to degradation.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 1H-Indole-6-carboxamide in DMSO

Materials:

-

1H-Indole-6-carboxamide (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: The molecular weight of 1H-Indole-6-carboxamide (C₉H₈N₂O) is 160.17 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 160.17 g/mol x 1000 mg/g = 1.6017 mg

-

-

Weigh the compound: Accurately weigh approximately 1.6 mg of 1H-Indole-6-carboxamide using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

-

Dissolve the compound: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

-

10 mM stock solution of 1H-Indole-6-carboxamide in DMSO

-

Sterile complete cell culture medium (appropriate for the cell line)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions: To achieve the desired final concentrations in your cell culture assay, prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and not vice-versa to avoid precipitation of the compound.

-

Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO.

-

Add the appropriate volume of this intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, if you add 100 µL of this intermediate solution to a well already containing 900 µL of medium with cells, the final concentration will be 10 µM with 0.1% DMSO.

-

-

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental wells but without the 1H-Indole-6-carboxamide.[1][3]

-

Final Application to Cells: Add the prepared working solutions and vehicle controls to the cell culture plates and incubate for the desired duration.

Mandatory Visualizations

Caption: Workflow for dissolving 1H-Indole-6-carboxamide and preparing working solutions.

Caption: Importance of controls for interpreting experimental results.

References

Applications of 1H-Indole-6-carboxamide in Cancer Research: A Focus on its Derivatives as Therapeutic Agents

For research use only. Not for use in diagnostic procedures.

Introduction

While direct evidence for the anticancer activity of the parent compound 1H-Indole-6-carboxamide is limited in publicly available literature, its core structure serves as a pivotal scaffold in the design and synthesis of a multitude of potent and selective anticancer agents. The indole ring system is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets implicated in cancer progression. The carboxamide functional group at the 6-position provides a versatile handle for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.

This document provides an overview of the applications of 1H-Indole-6-carboxamide as a foundational molecule in cancer research, with a specific focus on its derivatives that have been investigated as inhibitors of key cancer-related enzymes. The application notes and protocols provided herein are centered around a representative derivative, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide , which has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), enzymes that are overexpressed in many aggressive tumors and contribute to cancer cell survival and invasion.

Application Notes: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide as a Carbonic Anhydrase Inhibitor

Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, the tumor-associated isoforms hCA IX and hCA XII are crucial for maintaining the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of these isoforms is a validated strategy in anticancer drug discovery.

Mechanism of Action: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide and its analogs function as inhibitors of carbonic anhydrases. The sulfonamide moiety (SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity. By inhibiting tumor-associated CAs, these compounds can disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and subsequent apoptosis, as well as sensitization to conventional chemotherapies.

Quantitative Data Summary:

The inhibitory potency of a series of indole-based benzenesulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been evaluated. The data for N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (designated as compound 2k in the source study) and its related isomers are summarized below.[1]

| Compound ID | Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 2j | N-(3-sulfamoylphenyl)-1H-indole-6-carboxamide | 487.3 | 48.9 | 43.6 | 6.8 |

| 2k | N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide | 512.4 | 52.3 | 45.2 | 7.1 |

Note: Kᵢ represents the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide against purified human carbonic anhydrase isoforms.

Materials:

-

Purified recombinant human CA isoforms (hCA I, II, IX, or XII)

-

N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (NPA) in acetonitrile.

-

Dilute the CA enzyme to the desired concentration in Tris-HCl buffer.

-

-

Assay:

-

To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NPA hydrolysis from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide on a cancer cell line known to overexpress hCA IX or XII (e.g., HT-29 or MDA-MB-231).

Materials:

-

Human cancer cell line (e.g., HT-29)

-

N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Inverted microscope

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Caption: Role of Carbonic Anhydrase IX (CAIX) in cancer cell pH regulation and its inhibition.

References

Application Notes and Protocols: 1H-Indole-6-carboxamide as a Scaffold for Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of derivatives of the 1H-Indole-6-carboxamide scaffold as chemical probes. While 1H-Indole-6-carboxamide itself is not extensively characterized as a chemical probe, its structural framework serves as a valuable starting point for the synthesis of potent and selective modulators of important biological targets. The following sections detail the application of these derivatives in studying two key enzyme families: Na+/H+ exchangers and Carbonic Anhydrases.

Application as a Scaffold for Na+/H+ Exchanger (NHE) Inhibitors

The 1H-Indole-6-carboxamide core can be elaborated to generate inhibitors of the Na+/H+ exchanger (NHE), a family of transmembrane proteins crucial for regulating intracellular pH.

NHEs are involved in various physiological and pathological processes, including cell volume regulation, proliferation, and survival. Their dysregulation is implicated in conditions such as ischemia-reperfusion injury and cancer. Indole-based inhibitors typically act by competing with Na+ for binding to the extracellular transport site of the exchanger.

A study of N-(aminoiminomethyl)-1H-indole carboxamide derivatives revealed that the position of the carboxamide group on the indole ring influences inhibitory activity against the Na+/H+ exchanger. While substitution at the 2-position was found to be optimal, derivatives with substitution at the 6-position were also synthesized and evaluated.

| Compound Class | Target | Activity Metric | Value | Reference |

| N-(aminoiminomethyl)-1H-indole carboxamide series | Na+/H+ Exchanger | Activity Rank | 2- > other positions | [1] |

This protocol describes a common method for assessing the inhibitory activity of compounds on NHE1, the most ubiquitous isoform of the Na+/H+ exchanger.

Workflow:

Materials:

-

NHE1-expressing cell line (e.g., AP-1 cells)

-

Cell culture medium and supplements

-

1H-Indole-6-carboxamide derivative stock solution (in DMSO)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Ammonium chloride (NH4Cl)

-

Sodium-free buffer

-

Sodium-containing buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Culture: Culture NHE1-expressing cells to ~80-90% confluency.

-

Dye Loading: Incubate cells with BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.

-

Compound Incubation: Incubate the cells with varying concentrations of the 1H-Indole-6-carboxamide derivative for 15-30 minutes.

-

Acidification: Induce intracellular acidification by exposing the cells to a buffer containing NH4Cl, followed by washing with a sodium-free buffer.

-

pHi Recovery: Initiate pHi recovery by adding a sodium-containing buffer.

-

Fluorescence Measurement: Monitor the change in BCECF fluorescence over time using a fluorometer (excitation ~490 nm and ~440 nm, emission ~535 nm). The ratio of fluorescence at the two excitation wavelengths is used to determine the intracellular pH.

-

Data Analysis: Calculate the initial rate of pHi recovery for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Application as a Scaffold for Carbonic Anhydrase (CA) Inhibitors

Derivatives of 1H-Indole-6-carboxamide have been synthesized and identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.

CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group on the indole-6-carboxamide derivatives typically coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

| Compound | Target | Ki (nM) | Reference |

| N-(3-sulfamoylphenyl)-1H-indole-6-carboxamide | hCA I | >10000 | |

| hCA II | 1140 | ||

| N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide | hCA I | >10000 | |

| hCA II | 1250 |

This protocol outlines a standard method for determining the inhibitory potency of compounds against carbonic anhydrases by measuring the enzyme-catalyzed hydration of CO2.

Workflow:

Materials:

-

Purified carbonic anhydrase isoform

-

1H-Indole-6-carboxamide derivative stock solution (in DMSO)

-

Buffer (e.g., TRIS or HEPES)

-

pH indicator (e.g., p-nitrophenol)

-

CO2 gas

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare a buffer solution containing a pH indicator. Prepare solutions of the carbonic anhydrase and the inhibitor at various concentrations.

-

Enzyme-Inhibitor Incubation: Incubate the enzyme with the 1H-Indole-6-carboxamide derivative for a defined period to allow for binding.

-

CO2 Saturation: Saturate a separate aliquot of the buffer with CO2 gas.

-

Stopped-Flow Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The hydration of CO2 produces protons, causing a pH drop and a change in the indicator's absorbance.

-

Data Analysis: Calculate the initial rate of the reaction from the absorbance change. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and safety guidelines before implementing these procedures.

References

Application Notes and Protocols: In Vivo Experimental Design with 1H-Indole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the in vivo evaluation of 1H-Indole-6-carboxamide, a compound of interest within the broader class of biologically active indole derivatives. Due to the limited specific in vivo data available for 1H-Indole-6-carboxamide, this document presents a proposed experimental design based on the known anti-inflammatory and analgesic properties of structurally related indole carboxamides. The protocols outlined herein are intended to serve as a comprehensive guide for researchers initiating preclinical studies to investigate the therapeutic potential of this compound. All quantitative data from the proposed experiments should be summarized in the provided table formats for clear comparison and analysis. Detailed methodologies for key in vivo models of inflammation and nociception are provided, along with visualizations of a relevant signaling pathway and the overarching experimental workflow.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities. Various derivatives of indole carboxamides have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antihypertensive agents. While extensive research has been conducted on a range of indole carboxamide isomers and their derivatives, specific in vivo experimental data for 1H-Indole-6-carboxamide is not extensively documented in publicly available literature.

This document outlines a robust in vivo experimental design to elucidate the potential anti-inflammatory and analgesic effects of 1H-Indole-6-carboxamide. The proposed studies are based on established and validated animal models to provide a foundational understanding of the compound's efficacy and mechanism of action.

Proposed Biological Activity for In Vivo Investigation

Based on the recurring theme of anti-inflammatory and analgesic properties among indole derivatives, it is hypothesized that 1H-Indole-6-carboxamide may exhibit similar activities. The proposed in vivo experimental design will therefore focus on evaluating its potential to modulate inflammatory responses and alleviate pain.

In Vivo Experimental Design

The following experimental plan is designed to provide a comprehensive assessment of the anti-inflammatory and analgesic potential of 1H-Indole-6-carboxamide.

Animal Models

-

Species: Swiss albino mice or Wistar rats (specific strain to be justified based on historical data and model relevance).

-

Health Status: Healthy, adult animals of a specific age and weight range.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the commencement of experiments.

-

Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.

Test Compound and Controls

-

Test Article: 1H-Indole-6-carboxamide (purity >98%).

-

Vehicle: A suitable, non-toxic vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline with a low percentage of DMSO). The vehicle should be tested alone to ensure it has no effect on the experimental readouts.

-

Positive Controls:

-

Anti-inflammatory: Indomethacin or Diclofenac sodium.

-

Analgesic: Morphine or Aspirin (depending on the pain model).

-

-

Dose Levels: A minimum of three dose levels of 1H-Indole-6-carboxamide should be tested to establish a dose-response relationship. A preliminary dose-ranging study may be required.

Experimental Groups

For each experiment, animals should be randomly assigned to the following groups (n=6-8 animals per group):

-

Group I (Vehicle Control): Receives the vehicle only.

-

Group II (Positive Control): Receives the standard drug (e.g., Indomethacin for anti-inflammatory studies).

-

Group III (Test Compound - Low Dose): Receives a low dose of 1H-Indole-6-carboxamide.

-

Group IV (Test Compound - Medium Dose): Receives a medium dose of 1H-Indole-6-carboxamide.

-

Group V (Test Compound - High Dose): Receives a high dose of 1H-Indole-6-carboxamide.

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Protocol:

-

Fast the animals overnight with free access to water.

-

Administer the vehicle, positive control, or 1H-Indole-6-carboxamide orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

-